molecular formula C7H13NO4 B14147905 (S)-2-amino-6-methoxy-6-oxohexanoic acid CAS No. 147780-40-3

(S)-2-amino-6-methoxy-6-oxohexanoic acid

Katalognummer: B14147905
CAS-Nummer: 147780-40-3
Molekulargewicht: 175.18 g/mol
InChI-Schlüssel: PNVFTLDMLLRZOB-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-6-methoxy-6-oxohexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a methoxy group, and a keto group on a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-6-methoxy-6-oxohexanoic acid typically involves multi-step organic reactions. One common method includes the protection of the amino group, followed by the introduction of the methoxy and keto groups through selective reactions. The final step often involves deprotection to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-6-methoxy-6-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-6-methoxy-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies related to amino acid metabolism and enzyme interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-amino-6-methoxy-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and keto groups can influence the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity and metabolic processes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    (S)-2-Amino-6-hydroxy-6-oxohexanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (S)-2-Amino-6-methyl-6-oxohexanoic acid: Contains a methyl group instead of a methoxy group.

    (S)-2-Amino-6-oxohexanoic acid: Lacks the methoxy group.

Uniqueness: (S)-2-Amino-6-methoxy-6-oxohexanoic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where the methoxy group plays a crucial role.

Eigenschaften

CAS-Nummer

147780-40-3

Molekularformel

C7H13NO4

Molekulargewicht

175.18 g/mol

IUPAC-Name

(2S)-2-amino-6-methoxy-6-oxohexanoic acid

InChI

InChI=1S/C7H13NO4/c1-12-6(9)4-2-3-5(8)7(10)11/h5H,2-4,8H2,1H3,(H,10,11)/t5-/m0/s1

InChI-Schlüssel

PNVFTLDMLLRZOB-YFKPBYRVSA-N

Isomerische SMILES

COC(=O)CCC[C@@H](C(=O)O)N

Kanonische SMILES

COC(=O)CCCC(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.